molecular formula C10H15N B3189199 (1R)-1-(4-ethylphenyl)ethanamine CAS No. 292068-37-2

(1R)-1-(4-ethylphenyl)ethanamine

Cat. No.: B3189199
CAS No.: 292068-37-2
M. Wt: 149.23 g/mol
InChI Key: AMXXYSXDJUIPMZ-MRVPVSSYSA-N
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Description

(1R)-1-(4-ethylphenyl)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to the phenyl ring and an amine group attached to the ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-ethylphenyl)ethanamine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, (1R)-1-(4-ethylphenyl)nitroethane, using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and atmospheric pressure.

Another method involves the reductive amination of 4-ethylbenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. This reaction is usually conducted in an organic solvent like methanol or ethanol, and the temperature is kept at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow chemistry also enhances safety and reduces the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-ethylphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nitric acid for nitration at 0-5°C, bromine for bromination at room temperature, and sulfuric acid for sulfonation at elevated temperatures.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

(1R)-1-(4-ethylphenyl)ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-1-(4-ethylphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, leading to a cascade of biochemical events that result in its observed effects. For example, in neurological studies, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and influencing neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(4-methylphenyl)ethanamine
  • (1R)-1-(4-fluorophenyl)ethanamine
  • (1R)-1-(4-chlorophenyl)ethanamine

Uniqueness

(1R)-1-(4-ethylphenyl)ethanamine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

(1R)-1-(4-ethylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXXYSXDJUIPMZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)[C@@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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